

An In-Depth Technical Guide to the Crystal Structure of Anilinium Dihydrogen Phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of anilinium dihydrogen phosphate, an organic-inorganic salt with significant interest in materials science and pharmaceutical development. This document details the crystallographic parameters, experimental procedures for its characterization, and a visualization of its key structural features.

Crystallographic Data Summary

The crystal structure of anilinium dihydrogen phosphate has been determined by single-crystal X-ray diffraction. Two notable studies have reported slightly different unit cell parameters, which may suggest the existence of polymorphs or variations arising from different crystallization conditions. The data from these studies are summarized below for comparative analysis.

Table 1: Crystallographic Data for Anilinium Dihydrogen Phosphate



Parameter	Kaman et al. (2012)[1][2]	[Reference 2]
Crystal System	Triclinic	Triclinic
Space Group	P-1	P-1
a (Å)	8.793 (4)	Not Reported
b (Å)	10.426 (2)	Not Reported
c (Å)	14.147 (2)	Not Reported
α (°)	87.03 (2)	Not Reported
β (°)	74.94 (5)	Not Reported
γ (°)	84.25 (3)	Not Reported
Volume (ų)	1244.54 (4)	Not Reported
Z	6	Not Reported
Z'	3	Not Reported

Note: Z is the number of formula units per unit cell, and Z' is the number of symmetry-independent formula units.

Experimental Protocols Synthesis and Crystallization

Single crystals of anilinium dihydrogen phosphate suitable for X-ray diffraction can be grown using the slow evaporation solution technique.[3]

Materials:

- Aniline (analytical grade)
- Orthophosphoric acid (analytical grade)
- Ethanol (solvent)
- Water (solvent)



Procedure:

- Prepare a saturated solution of anilinium dihydrogen phosphate by dissolving equimolar amounts of aniline and orthophosphoric acid in a mixed solvent of ethanol and water at room temperature (approximately 30°C).[3]
- Stir the solution continuously for a minimum of two hours using a magnetic stirrer to ensure homogeneity.[3]
- Filter the saturated solution to remove any particulate impurities.
- Transfer the filtered solution into a clean crystallization dish or beaker.
- Cover the container with a perforated lid to allow for slow evaporation of the solvent.
- Place the crystallization setup in a vibration-free and dust-free environment at a constant temperature.
- Monitor the setup periodically for the formation of single crystals. The growth period can vary depending on the solvent evaporation rate.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Instrumentation:

- A four-circle diffractometer equipped with a CCD detector.
- Graphite-monochromated Mo K α radiation (λ = 0.71073 Å).

Data Collection:

- A suitable single crystal is carefully selected and mounted on a goniometer head.
- The crystal is maintained at a constant temperature, typically 293 K, during data collection.



- Data is collected using a combination of ω and φ scans to cover the reciprocal space.
- The collected diffraction data is processed for Lorentz and polarization corrections. An absorption correction is also applied.

Structure Solution and Refinement:

- The crystal structure is solved using direct methods.
- The refinement of the structure is carried out by full-matrix least-squares on F2.
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions.

Structural Visualization Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of anilinium dihydrogen phosphate crystals.

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References

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